4-Pyridinol, 3-chloro-2,6-dimethyl-
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Overview
Description
4-Pyridinol, 3-chloro-2,6-dimethyl-: is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 4-position, chlorine at the 3-position, and methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 2,6-dimethyl-4-pyridinol using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinol, 3-chloro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: 3-chloro-2,6-dimethyl-4-pyridone.
Reduction: 3-chloro-2,6-dimethyl-4-pyridinol derivatives.
Substitution: Various substituted pyridinol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Pyridinol, 3-chloro-2,6-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, 4-Pyridinol, 3-chloro-2,6-dimethyl- is used in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Pyridinol, 3-chloro-2,6-dimethyl- involves its interaction with specific molecular targets. The hydroxyl group at the 4-position allows it to form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes . The chlorine and methyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2,6-Dimethyl-4-pyridinol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
4-Hydroxypyridine: Lacks both the chlorine and methyl groups, making it less lipophilic and altering its interaction with biological targets.
Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-: Contains a benzoic acid moiety, significantly changing its chemical properties and applications.
Uniqueness: 4-Pyridinol, 3-chloro-2,6-dimethyl- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of chlorine enhances its potential as a bioactive compound, while the methyl groups increase its stability and lipophilicity .
Properties
CAS No. |
88545-07-7 |
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Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-2,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8ClNO/c1-4-3-6(10)7(8)5(2)9-4/h3H,1-2H3,(H,9,10) |
InChI Key |
UQBTVFMBVKTWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)Cl |
Origin of Product |
United States |
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